1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea is an organic compound that features a benzodioxole ring and a methylphenyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzodioxole and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and methylphenyl groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted benzodioxole or methylphenyl derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The benzodioxole ring and methylphenyl group can interact with enzymes or receptors, leading to various biological effects. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylurea: Lacks the methyl group on the phenyl ring.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)urea: Has the methyl group in a different position on the phenyl ring.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenyl)urea: Methyl group is ortho to the urea linkage.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to its analogs.
Properties
CAS No. |
891424-94-5 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-2-4-13(7-11)18-16(19)17-9-12-5-6-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,19) |
InChI Key |
RPVUCWGWPCOQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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